molecular formula C8H3BrClIN2O2 B13930189 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol

Cat. No.: B13930189
M. Wt: 401.38 g/mol
InChI Key: PTFSLTPONPBBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is a halogenated quinazoline derivative characterized by bromo, chloro, and iodo substituents at positions 7, 6, and 8, respectively, along with hydroxyl groups at positions 2 and 2. The presence of multiple halogens and hydroxyl groups may influence its solubility, reactivity, and biological activity compared to simpler quinazolines.

Properties

Molecular Formula

C8H3BrClIN2O2

Molecular Weight

401.38 g/mol

IUPAC Name

7-bromo-6-chloro-8-iodo-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H3BrClIN2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)

InChI Key

PTFSLTPONPBBOS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)I)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Typical Reaction Sequence

Step Reaction Type Starting Material Reagents/Catalysts Conditions Outcome
1 Halogenation Quinazoline or substituted benzoic acid derivatives Bromine, chlorine sources, iodine salts (e.g., potassium iodide) Controlled temperature, reflux in organic solvents Introduction of halogen atoms at 6,7,8 positions
2 Cyclization & Condensation Halogenated benzoic acid derivatives and formamidine acetate Catalysts such as cuprous chloride/bromide, inorganic base (KOH/NaOH) Reflux in acetonitrile or similar solvent, 18-20 hours Formation of quinazoline core with halogen substituents
3 Hydroxylation Halogenated quinazoline intermediate Oxidizing agents like hydrogen peroxide under alkaline conditions Stirring at ambient or elevated temperature Installation of hydroxyl groups at positions 2 and 4

This sequence ensures selective halogenation followed by formation of the quinazoline ring and subsequent hydroxylation to yield the target compound.

Industrial Scale Production Methods

Industrial synthesis of 7-bromo-6-chloro-8-iodoquinazoline-2,4-diol involves optimization for yield, purity, and scalability. Key features include:

  • Use of continuous flow reactors for precise control of reaction parameters.
  • Employment of automated purification systems such as chromatographic techniques to achieve high purity.
  • Utilization of activated carbon treatment and pH adjustments to remove impurities during filtration steps.
  • Careful control of reaction temperature and time to maximize yield and minimize by-products.

A representative industrial synthesis example involves the following:

Parameter Details
Starting Material 2,4-Dibromo-5-chlorobenzoic acid
Catalysts Cuprous chloride or cuprous bromide, potassium iodide or sodium iodide
Base Potassium hydroxide or sodium hydroxide
Solvent Acetonitrile
Reaction Conditions Reflux, 18-20 hours
Purification Filtration, activated carbon treatment, pH adjustment to 2-3 with hydrochloric acid
Yield Approximately 83-87%
Drying Temperature 100-110 °C

This method avoids costly raw materials and is suitable for large-scale production with reproducible high yields.

Detailed Synthetic Example

Example Synthesis Procedure:

  • Reaction Mixture Preparation:

    • 100 g of 2,4-dibromo-5-chlorobenzoic acid
    • 3 g of cuprous chloride
    • 3 g of potassium iodide
    • 55 g of potassium hydroxide
    • 40 g of formamidine acetate
    • 700 g of acetonitrile
  • Reaction:

    • Heat under reflux with stirring for 18 hours.
    • Cool the reaction mixture to 20-30 °C.
  • Purification:

    • Perform suction filtration to separate solids.
    • Transfer the filter cake into 900 g of water.
    • Add 4 g of activated carbon and stir for 2 hours.
    • Filter again and adjust the pH of the filtrate to 2-3 using hydrochloric acid.
    • Precipitate and filter the solid product.
    • Dry the product at 100-110 °C.
  • Yield:

    • Obtain 71.5 g of 7-bromo-6-chloro-4(3H)-quinazolinone (yield 86.7%).

This intermediate can then be further halogenated and hydroxylated to yield the target 7-bromo-6-chloro-8-iodoquinazoline-2,4-diol.

Chemical Reaction Analysis and Reagents

Reaction Type Reagents/Catalysts Conditions Major Products
Halogenation Bromine, chlorine sources, KI/NaI Reflux in organic solvents Selective halogenated quinazoline
Cyclization Formamidine acetate, cuprous salts Reflux in acetonitrile Quinazolinone intermediates
Hydroxylation Hydrogen peroxide, alkaline medium Stir at room or elevated temp 2,4-Diol substituted quinazoline

Summary Table of Preparation Methods

Step No. Description Key Reagents/Catalysts Conditions Yield (%) Notes
1 Halogenation of benzoic acid Bromine, chlorine sources, KI/NaI Reflux in organic solvent N/A Selective substitution at 6,7,8
2 Cyclization to quinazolinone Formamidine acetate, CuCl/CuBr Reflux in acetonitrile ~83-87 Industrial scale feasible
3 Hydroxylation to 2,4-diol H2O2, alkaline conditions Stirring, ambient temp N/A Final functionalization step
4 Purification Activated carbon, pH adjustment Filtration and drying High purity Ensures removal of impurities

Research and Development Notes

  • Microwave-assisted synthesis and solvent-free conditions have been explored to reduce reaction times and improve efficiency, but traditional reflux methods remain standard for industrial synthesis.
  • The presence of multiple halogens requires careful control to prevent undesired side reactions.
  • The compound serves as a versatile intermediate for further functionalization in drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are outlined below:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline C₈HBrCl₂FIN₂ Br (7), Cl (2,4), F (8), I (6) 421.82 High halogen density; potential intermediate for kinase inhibitors
7-Bromo-6-chloro-4-quinazolinone C₈H₄BrClN₂O Br (7), Cl (6), O (4) 259.49 Known as a kinase inhibitor intermediate; hydroxyl group at position 4 enhances hydrogen bonding
6-Bromo-4-chloro-2-methylquinazoline C₉H₆BrClN₂ Br (6), Cl (4), CH₃ (2) 257.52 Methyl group improves lipophilicity; used in anticancer research
7-Bromo-4-chloro-2-methylquinazoline C₉H₆BrClN₂ Br (7), Cl (4), CH₃ (2) 257.52 Structural isomer of the above; distinct regiochemistry affects target selectivity
8-Bromo-2,4-dichloroquinazoline C₈H₃BrCl₂N₂ Br (8), Cl (2,4) 272.93 Lower steric hindrance due to absence of hydroxyl groups; higher reactivity in nucleophilic substitutions

Physicochemical and Reactivity Trends

  • Halogen Effects : The iodo substituent in 7-bromo-6-chloro-8-iodoquinazoline-2,4-diol increases molecular weight and polarizability compared to fluoro or methyl analogs (e.g., 7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline, MW 421.82 vs. 257.52 for methylated analogs) .
  • Regiochemistry : Positional isomerism significantly impacts biological activity. For example, 6-bromo-4-chloro-2-methylquinazoline (CAS 351426-04-5) shows higher similarity (0.95) to kinase-targeting compounds than 7-bromo-4-chloro-2-methylquinazoline (similarity 0.63) .

Biological Activity

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as antibacterial and anti-inflammatory properties. This article reviews the biological activity of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol, supported by data tables and relevant research findings.

The molecular formula of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is C8H4BrClIN2O2C_8H_4BrClIN_2O_2. Its structure includes multiple halogen substituents which are known to enhance biological activity.

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit potent anticancer properties. The specific compound in focus has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.28
A431 (Skin)0.59
Hep G2 (Liver)0.33
H197 (EGFR Mutant)0.10

The compound demonstrates significant inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The IC50 values indicate that it is effective even against cell lines with EGFR mutations, highlighting its potential as a therapeutic agent for resistant cancer types.

Antibacterial Activity

Research has also explored the antibacterial properties of quinazoline derivatives. The compound has shown effectiveness against various bacterial strains.

Table 2: Antibacterial Activity of Quinazoline Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially in the context of antibiotic resistance.

Anti-inflammatory Effects

Quinazolines have also been studied for their anti-inflammatory properties. Although specific data on 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is limited, related compounds have exhibited significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Case Studies

One notable study involved the synthesis and evaluation of a series of quinazoline derivatives including 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol. The study found that modifications at the halogen positions significantly influenced both the potency and selectivity towards cancer cell lines.

Case Study: Synthesis and Evaluation
In a systematic evaluation, researchers synthesized several derivatives and tested their biological activities. The study concluded that compounds with multiple halogen substituents displayed enhanced binding affinity to the EGFR, corroborating the structure–activity relationship (SAR) observed in previous studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.